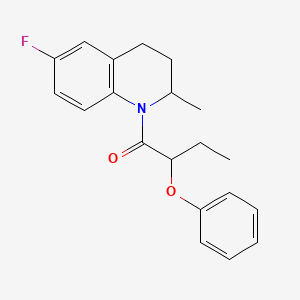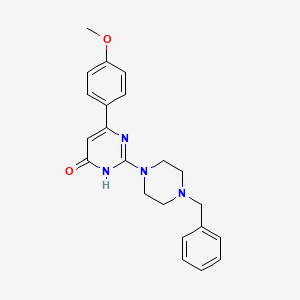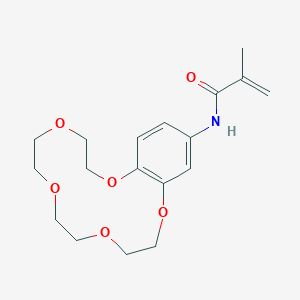
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine, also known as DDM, is a chemical compound that has been widely used in scientific research due to its unique properties. DDM is a morpholine derivative and is commonly used as a detergent for membrane protein solubilization.
作用机制
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine works by disrupting the hydrophobic interactions between membrane proteins and the lipid bilayer. It has a hydrophobic tail that interacts with the hydrophobic regions of the protein, while the hydrophilic head interacts with the surrounding water molecules. This allows the protein to be solubilized in an aqueous solution, making it more accessible for further analysis.
Biochemical and Physiological Effects:
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine has been shown to have minimal effects on the biochemical and physiological properties of membrane proteins. It does not significantly alter the secondary or tertiary structure of the protein, nor does it affect the activity or stability of the protein. This makes 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine an ideal detergent for studying membrane proteins in their native state.
实验室实验的优点和局限性
One of the main advantages of using 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine as a detergent is its ability to solubilize a wide range of membrane proteins. It is also relatively mild compared to other detergents, which reduces the risk of protein denaturation. However, 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine has some limitations, including its high cost and limited availability compared to other detergents. It also has a relatively low critical micelle concentration, which can make it difficult to work with at low concentrations.
未来方向
There are several future directions for the use of 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine in scientific research. One area of interest is the development of new detergents based on the structure of 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine, which may have improved properties for membrane protein solubilization. Another area of interest is the use of 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine in combination with other techniques, such as cryo-electron microscopy, to study the structure and dynamics of membrane proteins. Additionally, there is a need for further research on the effects of 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine on membrane proteins, particularly in the context of drug discovery and development.
合成方法
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine can be synthesized through a multi-step process involving the reaction of morpholine with 2,2-diphenylethylamine and subsequent sulfonation with methanesulfonyl chloride. The final product is obtained through purification and crystallization.
科学研究应用
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine is widely used in scientific research as a detergent for membrane protein solubilization. It has been shown to effectively solubilize a variety of membrane proteins, including G protein-coupled receptors, ion channels, and transporters. 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine is also used in the purification and crystallization of membrane proteins, which is essential for studying their structure and function.
属性
IUPAC Name |
2-(2,2-diphenylethyl)-4-methylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-24(21,22)20-12-13-23-18(15-20)14-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZZRUXHALKMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOC(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Diphenylethyl)-4-(methylsulfonyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-biphenylyl{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5972002.png)
![2-hydroxy-N'-(3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ylidene)benzohydrazide](/img/structure/B5972020.png)

![N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B5972034.png)
![4-[({3-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-4-methoxybenzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B5972035.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-pyridinylacetyl)-3-piperidinyl]propanamide](/img/structure/B5972050.png)



![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}glycine](/img/structure/B5972081.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5972083.png)
![N-(3-bromophenyl)-N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5972091.png)
![2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride](/img/structure/B5972097.png)
![N-(2-methoxyethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5972103.png)